molecular formula C28H21N B14583946 2-(2-Methylphenyl)-3,4-diphenylquinoline CAS No. 61576-43-0

2-(2-Methylphenyl)-3,4-diphenylquinoline

Cat. No.: B14583946
CAS No.: 61576-43-0
M. Wt: 371.5 g/mol
InChI Key: WNVPLEOLDWKDEA-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-3,4-diphenylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-3,4-diphenylquinoline typically involves the Skraup synthesis, a classical method for quinoline preparation. This method starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . The reaction conditions often include the use of acidic catalysts and high temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the Skraup synthesis, with modifications to improve yield and purity. Large-scale production would require stringent control of reaction parameters and the use of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-3,4-diphenylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Methylphenyl)-3,4-diphenylquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-3,4-diphenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Methylquinoline: A simpler derivative with a single methyl group.

    3,4-Diphenylquinoline: A derivative with two phenyl groups attached to the quinoline ring.

Uniqueness

2-(2-Methylphenyl)-3,4-diphenylquinoline is unique due to the presence of both a 2-methylphenyl group and two phenyl groups on the quinoline ring. This structural complexity can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

61576-43-0

Molecular Formula

C28H21N

Molecular Weight

371.5 g/mol

IUPAC Name

2-(2-methylphenyl)-3,4-diphenylquinoline

InChI

InChI=1S/C28H21N/c1-20-12-8-9-17-23(20)28-27(22-15-6-3-7-16-22)26(21-13-4-2-5-14-21)24-18-10-11-19-25(24)29-28/h2-19H,1H3

InChI Key

WNVPLEOLDWKDEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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